molecular formula C20H21N5OS B3442891 N-(2,5-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2,5-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B3442891
M. Wt: 379.5 g/mol
InChI Key: VGIWYWRFHPORAI-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a potent and selective irreversible inhibitor of Bruton's Tyrosine Kinase (BTK), a key enzyme in the B-cell receptor signaling pathway. This compound functions by covalently binding to a cysteine residue (Cys481) in the active site of BTK, leading to sustained suppression of its enzymatic activity. The design of this inhibitor, featuring a prop-2-en-1-yl (allyl) group, is characteristic of irreversible inhibitors that target cysteine residues. Its primary research value lies in the investigation of B-cell mediated diseases, including hematologic cancers such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia, as well as autoimmune conditions like rheumatoid arthritis. By potently inhibiting BTK, this compound blocks downstream survival and proliferation signals in malignant B-cells, providing a crucial tool for elucidating the pathogenesis of these diseases and for evaluating the therapeutic potential of BTK inhibition in preclinical models. Research utilizing this inhibitor helps to define the role of BTK in various signaling networks and contributes to the development of novel targeted therapies for oncological and immunological disorders.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5OS/c1-4-11-25-19(16-7-9-21-10-8-16)23-24-20(25)27-13-18(26)22-17-12-14(2)5-6-15(17)3/h4-10,12H,1,11,13H2,2-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGIWYWRFHPORAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Pyridine Ring: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyridine moiety to the triazole ring.

    Attachment of the Sulfanyl Group: This can be done through a nucleophilic substitution reaction, where a thiol group is introduced to the triazole ring.

    Final Acetamide Formation: The acetamide group can be introduced through an amidation reaction involving acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of metal catalysts like palladium or copper.

    Solvents: Selection of appropriate solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

    Temperature and Pressure: Control of reaction temperature and pressure to favor the desired product formation.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfanyl group to sulfoxide or sulfone.

    Reduction: Reduction of the triazole ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The presence of the pyridine and triazole rings in this compound may contribute to its biological activity.

Medicine

In medicinal chemistry, such compounds are explored for their potential therapeutic applications. They may act as inhibitors of specific enzymes or receptors, making them candidates for drug development.

Industry

In the industrial sector, these compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals. Their diverse reactivity and biological activity make them valuable in various applications.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The triazole ring may act as a bioisostere, mimicking the structure of natural substrates and inhibiting enzyme activity. The pyridine ring may enhance binding affinity to the target, while the sulfanyl group may contribute to the overall stability and reactivity of the compound.

Comparison with Similar Compounds

Key Observations:

  • Phenyl Ring Substituents : The 2,5-dimethylphenyl group in the target compound confers moderate lipophilicity compared to the electron-withdrawing dichloro substituent in the analogue from , which increases membrane permeability but may reduce solubility. The 3,5-dimethoxyphenyl variant enhances aqueous solubility due to methoxy groups’ polarity.
  • Triazole Ring Modifications: Allyl (prop-2-en-1-yl) and ethyl substituents at R2 influence steric bulk and electronic effects.
  • Pyridinyl Position : Pyridin-4-yl (para) vs. pyridin-2-yl (ortho) alters hydrogen-bonding capacity and binding affinity to targets like kinases or inflammatory mediators .

Bioactivity and Pharmacological Profiles

Anti-Exudative Activity

Derivatives of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide (structurally related to the target compound) demonstrated significant anti-exudative activity in rat models at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) . The allyl and pyridinyl substituents in the target compound may enhance this activity by modulating cyclooxygenase (COX) or leukotriene pathways.

Antiproliferative Activity

Hydroxyacetamide derivatives with similar triazole-thioether scaffolds (e.g., FP1–12 in ) showed antiproliferative effects against cancer cell lines. The pyridin-3-yl variant exhibited moderate activity, suggesting that pyridinyl positioning and substituent bulk critically influence cytotoxicity.

Biological Activity

N-(2,5-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C20H21N5OSC_{20}H_{21}N_5OS, and its structure features a 2,5-dimethylphenyl group linked to a triazole moiety. The presence of the sulfanyl group enhances its reactivity and potential biological interactions.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing the 2,5-dimethylphenyl scaffold have shown efficacy against various Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget PathogenActivityReference
Compound AStaphylococcus aureusResistant strains
Compound BCandida aurisHigher than fluconazole
N-(2,5-dimethylphenyl)...Emerging pathogensBroad-spectrum potential

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that triazole derivatives can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth.

Case Study: Inhibition of DVL-GFP Binding

In a study examining the interaction between Dishevelled 1 (DVL1) and Frizzled receptors, the compound exhibited significant inhibition of DVL-GFP recruitment at the plasma membrane with an effective concentration (EC50) of approximately 0.74μM0.74\mu M. This suggests its potential as an anticancer agent by disrupting critical signaling pathways associated with tumor growth.

Table 2: Anticancer Activity Data

CompoundCell LineEC50 (µM)Mechanism
N-(2,5-dimethylphenyl)...HEK2930.74 ± 0.08DVL-GFP inhibition
Compound CA549 (lung cancer)0.49 ± 0.11WNT/β-catenin pathway interference

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural characteristics. Modifications to the triazole ring or the phenyl group can enhance or diminish its antimicrobial and anticancer properties. For example, substituents on the pyridine ring have been shown to alter the potency against specific pathogens.

Q & A

Q. What synthetic methodologies are reported for the preparation of this compound, and what catalytic systems are optimized for its formation?

The compound is synthesized via a multi-step procedure involving alkylation and condensation reactions. For example, equimolar concentrations of substituted oxazolone and triazole precursors are refluxed under an oil bath at 150°C using pyridine and Zeolite (Y-H) as catalysts . The use of pyridine facilitates nucleophilic substitution, while Zeolite enhances reaction efficiency by acting as a solid acid catalyst. Post-reaction purification involves recrystallization from ethanol to isolate the product .

Q. How is the structural identity of this compound confirmed, and what analytical techniques are employed?

Structural characterization typically combines spectroscopic and crystallographic methods:

  • 1H NMR and IR spectroscopy confirm functional groups (e.g., sulfanyl, acetamide) and regiochemistry .
  • X-ray crystallography (using SHELX software) resolves the 3D conformation, including dihedral angles between aromatic rings and planarity of the triazole-acetamide moiety .
  • Elemental analysis validates purity and stoichiometry .

Q. What preliminary biological activities have been reported for this compound, and what assay models are used?

Derivatives of this scaffold exhibit anti-exudative activity in rodent models (e.g., formalin-induced edema in rats). Activity is quantified by measuring edema inhibition rates compared to control groups . Preliminary data suggest dose-dependent effects, with structural modifications (e.g., substituents on the triazole ring) influencing potency .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of anti-exudative activity in this compound series?

SAR studies reveal that:

  • Pyridin-4-yl substitution enhances solubility and target binding via π-π stacking interactions .
  • Prop-2-en-1-yl groups improve metabolic stability by reducing oxidative degradation .
  • Sulfanyl linkages are critical for maintaining conformational rigidity, as shown by molecular docking simulations . Advanced SAR requires iterative synthesis, biological testing, and computational modeling (e.g., PASS program for activity prediction) .

Q. What experimental design strategies are recommended to resolve contradictions in biological activity data across studies?

Contradictions often arise from variations in assay conditions or structural impurities. Mitigation strategies include:

  • Standardized protocols : Use consistent animal models (e.g., Sprague-Dawley rats) and edema induction methods (e.g., carrageenan vs. formalin) .
  • DoE (Design of Experiments) : Apply factorial designs to isolate variables (e.g., temperature, catalyst loading) impacting synthesis yield and bioactivity .
  • Orthogonal validation : Cross-verify results using LC-MS for purity and in vitro assays (e.g., COX-2 inhibition) to corroborate in vivo findings .

Q. How can crystallographic data inform the rational design of analogs with improved target binding?

Crystal structures reveal key interactions:

  • The triazole ring participates in hydrogen bonding with active-site residues (e.g., histidine in COX-2) .
  • N-(2,5-dimethylphenyl) occupies a hydrophobic pocket, as shown in docking studies .
  • Sulfanyl-acetamide torsion angles (~80°) optimize steric compatibility with the binding site . Modifications (e.g., fluorination of the pyridine ring) can be guided by these insights to enhance affinity and selectivity.

Q. What challenges arise in scaling up the synthesis of this compound, and how can flow chemistry address them?

Traditional batch synthesis faces issues with exothermic reactions and low reproducibility. Flow chemistry offers:

  • Precise temperature control : Mitigates decomposition of heat-sensitive intermediates (e.g., prop-2-en-1-yl groups) .
  • Continuous processing : Reduces purification steps and improves yield consistency .
  • In-line analytics : Real-time monitoring via UV/Vis or IR ensures reaction completion .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,5-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,5-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.